1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 401906-98-7
Cat. No.: VC0559697
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
Purity: 95%min
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401906-98-7 |
|---|---|
| Molecular Formula | C17H18N2O6 |
| Molecular Weight | 346.3 g/mol |
| IUPAC Name | 1-[(2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C17H18N2O6/c20-13-6-7-19(17(22)18-13)11-8-23-12-9-24-16(25-15(12)14(11)21)10-4-2-1-3-5-10/h1-7,11-12,14-16,21H,8-9H2,(H,18,20,22)/t11-,12-,14+,15-,16-/m1/s1 |
| SMILES | C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=CC(=O)NC4=O |
| Canonical SMILES | C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=CC(=O)NC4=O |
Introduction
The compound 1-((2R,4aR,7R,8S,8aS)-8-hydroxy-2-phenylhexahydropyrano[3,2-d] dioxin-7-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule notable for its unique structural features and potential biological activities. It consists of:
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A pyrimidine moiety.
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Substituents including a hydroxy group and a phenyl ring.
This compound has garnered attention in medicinal chemistry due to its stereochemistry and potential for antiviral and pharmacological applications.
Structural Features
The molecular structure is defined by:
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Chirality: Multiple chiral centers contribute to its stereochemical specificity.
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Functional Groups:
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Hydroxyl group (-OH) at position 8.
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Phenyl group attached to the hexahydropyrano framework.
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Pyrimidine ring with keto functionalities at positions 2 and 4.
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Molecular Formula: C14H14N2O6
Molecular Weight: Approximately 306.27 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. General steps include:
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Formation of the pyrimidine core through condensation reactions involving barbituric acid derivatives.
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Construction of the hexahydropyrano dioxin framework using carbohydrate or diol precursors.
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Final coupling reactions to integrate the phenyl group and hydroxyl functionality.
Precise reaction conditions (e.g., catalysts and solvents) vary depending on desired yields and purity.
Biological Activities
This compound has been studied for its potential biological applications:
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Antiviral Activity:
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Exhibits promise as a nucleoside analogue capable of inhibiting viral replication mechanisms.
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Potential applications in combating RNA and DNA viruses.
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Pharmacological Potential:
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Interaction with biological macromolecules such as proteins and nucleic acids suggests therapeutic uses.
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Potential as a lead compound in drug discovery for diseases requiring targeted molecular interactions.
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Analytical Characterization
To confirm its structure and purity, various analytical techniques are employed:
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NMR Spectroscopy:
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and NMR provide detailed insights into the chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as hydroxyl (-OH) and carbonyl (C=O).
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Elemental Analysis:
Comparison with Analogous Compounds
Research Implications
The compound's structural complexity and bioactivity make it a promising candidate for:
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Drug development targeting viral infections.
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Further exploration as a scaffold for synthesizing analogs with improved therapeutic efficacy.
Future studies should focus on:
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Optimizing synthetic routes for scalability.
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Conducting in vivo biological evaluations to confirm efficacy and safety profiles.
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